molecular formula C9H14BNO3 B573366 (6-Butoxypyridin-3-yl)boronic acid CAS No. 193400-34-9

(6-Butoxypyridin-3-yl)boronic acid

Cat. No.: B573366
CAS No.: 193400-34-9
M. Wt: 195.025
InChI Key: HSYJYFISWIDAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Butoxypyridin-3-yl)boronic acid is an organic compound with the molecular formula C9H14BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a butoxy group at the 6th position

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “(6-Butoxypyridin-3-yl)boronic acid” requires appropriate safety measures. Users should avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . It is also recommended to wear personal protective equipment/face protection .

Future Directions

Boronic acids, including “(6-Butoxypyridin-3-yl)boronic acid”, have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Butoxypyridin-3-yl)boronic acid typically involves the reaction of 6-butoxypyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid in the presence of a base. The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process typically involves recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: (6-Butoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles, including amines and alcohols, can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pyridine-3-boronic acid
  • (4-Methoxyphenyl)boronic acid

Comparison: (6-Butoxypyridin-3-yl)boronic acid is unique due to the presence of both a butoxy group and a boronic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to other boronic acids. The butoxy group also provides additional sites for functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

(6-butoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO3/c1-2-3-6-14-9-5-4-8(7-11-9)10(12)13/h4-5,7,12-13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYJYFISWIDAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668420
Record name (6-Butoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193400-34-9
Record name (6-Butoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.